
1,1'-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) is a compound belonging to the class of dihydropyridines, which are six-membered nitrogen-containing heterocycles. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Dihydropyridines are well-known for their role as calcium channel blockers, which are widely used in the treatment of cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) typically involves a multi-step process. One common method is the Hantzsch synthesis, which involves the cyclization of β-ketoesters, aldehydes, and ammonia or primary amines. For example, dodecyl 3-oxobutanoate can be condensed with thiophene-3-carbaldehyde, followed by a two-component Hantzsch cyclization with dodecyl 3-aminobut-2-enoate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: This reaction can convert dihydropyridines to pyridines.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the dihydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like pyridine, substituted pyridines, and pyrazine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can produce a variety of substituted dihydropyridines.
Scientific Research Applications
1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential as antimicrobial and anticancer agents.
Medicine: Dihydropyridine derivatives are used as calcium channel blockers for treating hypertension and other cardiovascular diseases.
Mechanism of Action
The mechanism of action of 1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) involves its interaction with molecular targets such as calcium channels. By blocking these channels, the compound can modulate calcium influx into cells, which is crucial for various physiological processes. This action is particularly important in the cardiovascular system, where it helps to reduce blood pressure and alleviate cardiac arrhythmias .
Comparison with Similar Compounds
1,4-Dihydropyridine: A well-known class of calcium channel blockers, including drugs like nifedipine and amlodipine.
2,6-Dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine: Another derivative with similar pharmacological properties.
Uniqueness: 1,1’-(1,2-Dihydropyridine-3,5-diyl)di(ethan-1-one) is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethan-1-one groups at the 3,5-positions of the dihydropyridine ring can enhance its interaction with molecular targets and improve its pharmacokinetic properties .
Properties
CAS No. |
25462-79-7 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(5-acetyl-1,2-dihydropyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-3-9(7(2)12)5-10-4-8/h3-4,10H,5H2,1-2H3 |
InChI Key |
OZMMIRXDHZUHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CNC1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
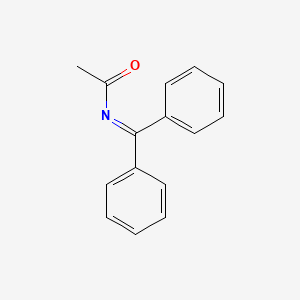
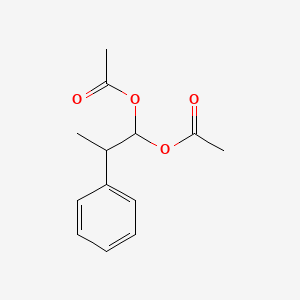
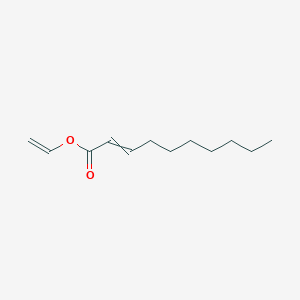
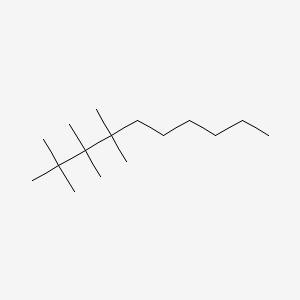
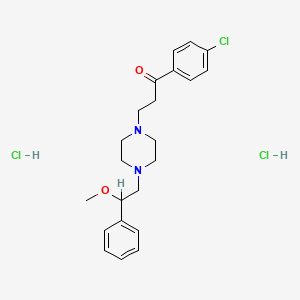
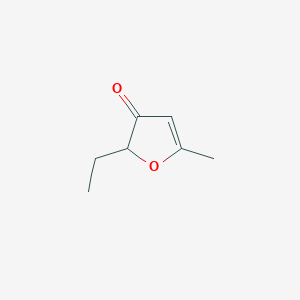



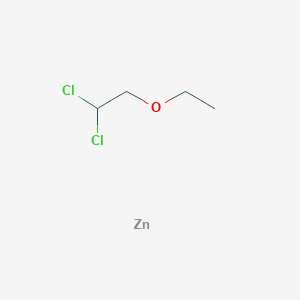
![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)
![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)
